Broader Protease Sensitivity Profile Compared to Thrombin-Specific S-2238
Z-Phe-Val-Arg-pNA (B-7632) exhibits a broader enzyme sensitivity profile compared to the highly thrombin-selective substrate S-2238 (H-D-Phe-Pip-Arg-pNA). While S-2238 is preferentially cleaved by thrombin, Z-Phe-Val-Arg-pNA is efficiently hydrolyzed by a wider range of proteases, including trypsin, plasmin, plasma kallikrein, papain, and cathepsins B, K, L, and S . This broader reactivity makes it a superior choice for general protease screening assays where the target enzyme identity may be unknown, contrasting with S-2238's niche utility in specific thrombin assays.
| Evidence Dimension | Enzyme Selectivity Breadth |
|---|---|
| Target Compound Data | Cleaved by trypsin, thrombin, plasmin, plasma kallikrein, papain, cathepsins B, K, L, S |
| Comparator Or Baseline | S-2238 (H-D-Phe-Pip-Arg-pNA): Highly selective for thrombin; minimal cleavage by other proteases |
| Quantified Difference | Qualitative difference in the number of susceptible protease classes (qualitative supporting evidence) |
| Conditions | Cited as general known specificity from product documentation and review of substrate specificity literature |
Why This Matters
For users requiring a multi-purpose protease activity sensor in complex biological samples, Z-Phe-Val-Arg-pNA provides detection capability across multiple enzyme classes, reducing the need for multiple single-enzyme-specific substrates.
